Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate
Description
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate (CAS: 1356600-20-8) is an organic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure features a para-hydroxyphenyl group attached to a propanoate backbone, with a cyano (-CN) substituent at the β-position. Key physical properties include a melting point of 142–144°C . The compound’s IUPAC name is this compound, and its safety profile includes hazards such as skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .
Properties
IUPAC Name |
methyl 3-cyano-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXCXMQSXUVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C#N)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 3-amino-3-(4-hydroxyphenyl)propanoate.
Substitution: Formation of various substituted phenylpropanoates.
Scientific Research Applications
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-cyano-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Functional Group Variations
Amino Group Substitution
- Methyl 3-[(4-Hydroxyphenyl)amino]propanoate (CAS: 70156-40-0, C₁₀H₁₃NO₃): Replaces the cyano group with an amino (-NH₂) substituent. Applications include intermediates in peptide synthesis .
Hydroxyl Group Derivatives
- Methyl 3-(4-hydroxyphenyl)propionate (CAS: 5597-50-2, C₁₀H₁₂O₃): Lacks the cyano group, resulting in a simpler propionate ester. The absence of -CN reduces polarity and may lower melting points compared to the target compound .
Halogen and Alkyl Modifications
- Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (C₁₂H₁₅ClO₃): Features a chloro (-Cl) substituent on the phenyl ring and dimethyl groups on the propanoate chain. The chloro group’s electron-withdrawing nature enhances stability in electrophilic reactions, while the dimethyl groups increase steric hindrance .
Conjugated Systems and Bioactivity
- Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate: Contains a conjugated enoylamino group and a phenyl substituent. This structure exhibits anti-inflammatory activity by inhibiting cytokines like IL-6 and NF-κB in macrophages .
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C₁₃H₁₃NO₃): An ethyl ester analog with a methoxy (-OCH₃) group instead of hydroxyl. The methoxy group decreases hydrogen bonding capacity, affecting solubility and reactivity .
Amino Acid Derivatives
- Methyl D-tyrosinate hydrochloride (C₁₀H₁₃NO₃·HCl): A tyrosine-derived ester with an amino group and hydrochloride salt. Used as a chiral building block in β-blocker synthesis (e.g., esmolol) due to its enantiopurity .
Complex Heterocyclic Derivatives
- Methyl(2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate: Isolated from Lycium chinense, this compound includes a pyrrole ring substituent. Demonstrated hypoglycemic activity by enhancing glucose uptake in insulin-resistant HepG2 cells .
Comparative Data Table
Key Research Findings
- Electronic Effects: The cyano group in the target compound enhances electrophilicity, making it reactive in Michael addition reactions compared to amino or hydroxyl analogs .
- Biological Activity: Structural analogs with conjugated systems (e.g., enoylamino or pyrrole groups) show promise in anti-inflammatory and hypoglycemic applications .
- Safety Profiles: Compounds with -CN or -Cl substituents often require careful handling due to toxicity risks, whereas amino derivatives are generally less hazardous .
Biological Activity
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, with the CAS number 1356600-20-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 205.21 g/mol
- LogP : 1.56248
- PSA (Polar Surface Area) : 70.32 Ų
This compound exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant properties were evaluated using assays such as DPPH radical scavenging tests, indicating its potential in preventing oxidative damage .
- Anticancer Properties : Preliminary studies suggest that compounds with a 4-hydroxyphenyl substituent can inhibit cancer cell proliferation. This compound may target tubulin and disrupt microtubule dynamics, which is crucial for cancer cell division .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling pathways.
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays:
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | Significant scavenging activity observed |
| Ferric Ion Reduction Assay | Comparable to standard antioxidants |
These results indicate that the compound could be utilized in formulations aimed at reducing oxidative stress-related diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines, including A549 (non-small cell lung cancer). The compound exhibited a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 | 25 | Significant reduction in viability |
| Vero (non-cancerous) | >100 | Low toxicity towards normal cells |
These findings suggest that while effective against cancer cells, the compound shows selectivity, sparing non-cancerous cells .
Case Studies
- Study on Anticancer Potential : A study evaluated several derivatives of propanoic acid containing the 4-hydroxyphenyl group. This compound was among those that demonstrated promising anticancer activity by reducing cell migration and viability in A549 cells .
- Antioxidant Evaluation : Another research focused on the antioxidant properties of similar compounds found that this compound exhibited comparable efficacy to known antioxidants like ascorbic acid in scavenging free radicals .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 4-hydroxybenzaldehyde and methyl cyanoacetate, catalyzed by a base (e.g., piperidine or ammonium acetate) under reflux in a polar aprotic solvent like ethanol or DMF. Critical parameters include:
- Temperature control : Excessive heat may lead to side reactions such as ester hydrolysis or polymerization.
- Solvent choice : Anhydrous conditions are essential to prevent hydrolysis of the nitrile or ester groups.
- Catalyst optimization : Base strength affects reaction kinetics and product selectivity .
- Validation : Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography to isolate the product.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester methyl at δ 3.6–3.8 ppm) and confirm the nitrile group (C≡N) absence in proton spectra but visible in (~115–120 ppm).
- IR spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (ester C=O) validate functional groups.
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths and angles, confirming stereochemistry and crystal packing .
Q. What are the optimal storage conditions to maintain the compound's stability?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (N) at 2–8°C to prevent:
- Hydrolysis : Moisture can degrade the ester or nitrile groups.
- Oxidation : The phenolic -OH group is susceptible to air oxidation, forming quinones.
- Thermal degradation : Stability studies via TGA/DSC recommend avoiding prolonged exposure to temperatures >40°C .
Advanced Research Questions
Q. How does the electronic nature of the cyano group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing cyano group increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity in:
- Nucleophilic acyl substitutions : E.g., transesterification with alcohols under acidic conditions.
- Michael additions : The α,β-unsaturated ester (if formed) can undergo conjugate additions with amines or thiols.
- Kinetic vs. thermodynamic control : DFT calculations (e.g., Gaussian software) predict regioselectivity in multi-step reactions .
Q. What computational methods are used to predict the compound's interaction with biological targets, and how do they correlate with experimental data?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Models interactions with enzymes (e.g., cyclooxygenase-2) by fitting the compound into active sites. The nitrile group may form hydrogen bonds with catalytic residues.
- MD simulations (GROMACS) : Assess binding stability over time, evaluating parameters like RMSD and binding free energy (MM-PBSA).
- Validation : Compare computational predictions with in vitro assays (e.g., IC values from enzyme inhibition studies) .
Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. no effect) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, LPS-induced inflammation models) and use positive controls (e.g., dexamethasone).
- Structural analogs : Compare with derivatives (e.g., methyl 3-(4-hydroxyphenyl)propanoate) to isolate the cyano group's contribution.
- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for variables like dosage and purity .
Data Contradiction Analysis
Q. How can researchers address conflicting crystallographic data regarding bond angles in the phenyl-propanoate moiety?
- Methodological Answer :
- Refinement parameters : Re-analyze diffraction data using SHELXL with updated scattering factors and restraints for aromatic rings.
- Twinned crystals : Use PLATON to detect twinning and reprocess data accordingly.
- Comparative studies : Cross-reference with related structures (e.g., methyl 3-(4-methoxyphenyl)propanoate) to identify systematic errors .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 39–41°C (from analog data) | |
| NMR (CDCl) | δ 3.75 (s, 3H, OCH), δ 7.2 (d, 2H, ArH) | |
| X-ray Resolution | 0.8 Å (SHELXL-refined) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
